molecular formula C13H19NO3 B15291602 N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide

N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B15291602
M. Wt: 237.29 g/mol
InChI Key: OGOIFKUEFZONBN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide is an amide derivative featuring a 2,3-dimethoxy-substituted phenyl group attached to a pivalamide (2,2-dimethylpropanamide) moiety. This compound is structurally analogous to several antitumor and heterocyclic agents described in the literature, where the pivalamide group enhances metabolic stability due to steric hindrance .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)12(15)14-9-7-6-8-10(16-4)11(9)17-5/h6-8H,1-5H3,(H,14,15)

InChI Key

OGOIFKUEFZONBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. One common method involves the use of 2,3-dimethoxybenzoic acid and 2,2-dimethylpropanamide under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanamide (20a) Structure: 3,5-Dimethoxy substitution on phenyl. Synthesis: Achieved via Pd/C-catalyzed hydrogenation with 91% yield as a white solid .
  • N-(2,4-Dimethoxyphenyl)-2,2-dimethylpropanamide (20c)

    • Structure : 2,4-Dimethoxy substitution.
    • Yield : 92% as a semi-solid .
    • Comparison : The asymmetric substitution pattern may alter electronic distribution, affecting binding affinity in biological systems compared to the 2,3-dimethoxy analog.

Heterocyclic and Hybrid Analogs

  • N-(3-Pyridyl)-2,2-dimethylpropanamide (42)

    • Structure : Pyridine ring replaces phenyl.
    • Synthesis : Lithiation and iodination steps yield N-(4-iodo-3-pyridyl) derivative (43) with 70% yield .
    • Comparison : The basic nitrogen in pyridine increases polarity, improving aqueous solubility but reducing lipid membrane permeability compared to the dimethoxyphenyl analog .
  • N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)pivalamide (15)

    • Structure : Thiadiazole core with dimethoxybenzyl and pivalamide groups.
    • Properties : The sulfur-containing heterocycle enhances metal-binding capacity, which may confer unique biological activity absent in the target compound .

Functional Group Modifications

  • N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide

    • Structure : Chlorine substituents replace methoxy groups.
    • Impact : Electron-withdrawing chlorine atoms increase lipophilicity and may improve blood-brain barrier penetration but could elevate toxicity risks .
  • N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide (12) Structure: Nitro and methyl groups on phenyl. Synthesis: Requires nitration steps, which are less atom-economical than methoxylation. Comparison: The nitro group introduces strong electron-withdrawing effects, reducing aromatic ring reactivity compared to methoxy donors .

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